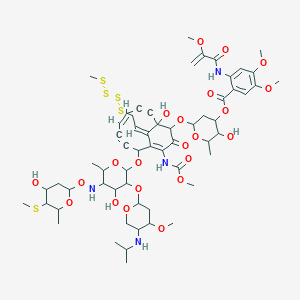

Esperamicin P

Description

Properties

CAS No. |

133978-90-2 |

|---|---|

Molecular Formula |

C59H80N4O22S5 |

Molecular Weight |

1357.6 g/mol |

IUPAC Name |

[3-hydroxy-6-[[(5Z,13Z)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltetrasulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C59H80N4O22S5/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-90-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19- |

InChI Key |

DKKLHNXVRAMXCI-YYXSVKOOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

Synonyms |

BMY 41339 BMY-41339 esperamicin P |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Esperamicin P and Enediyne Systems

Strategies for the Total Chemical Synthesis of Esperamicin (B1233071) Aglycone Cores

The total synthesis of the esperamicin aglycone, known as esperamicinone, has been a significant goal in organic chemistry. The aglycone features a bicyclo[7.3.1]tridec-4-ene-2,6-diyne system, which is the cornerstone of its structure and reactivity. Seminal work in this area has established several key strategies for constructing this complex framework.

Synthesis of the Enediyne Chromophore

A common approach involves the intramolecular cyclization of an acyclic precursor containing two terminal alkynes and a suitable electrophile, often an aldehyde. This key cyclization step forms the strained 10-membered ring. The Ramberg-Bäcklund reaction has also been employed as a robust method for creating the enediyne double bond within the macrocycle from α-chlorosulfone precursors. nih.gov The stability and reactivity of the resulting enediyne are highly dependent on the distance between the two alkyne carbons (the 'cd' distance); a shorter distance facilitates the Bergman cyclization. nih.gov Synthetic efforts have focused on creating systems that mimic the natural products' ability to cycloaromatize under physiological conditions. pnas.org

Construction of Key Bicyclic and Macrocyclic Scaffolds

The esperamicin aglycone possesses a distinctive bicyclo[7.3.1] framework fused to the enediyne macrocycle. The construction of this scaffold is a major synthetic hurdle. Strategies have often relied on intramolecular reactions to forge the complex, strained ring system. rsc.org

One successful approach utilized an intramolecular nitrile oxide cycloaddition (INOC) to establish key stereocenters and the bicyclic isooxazoline, which serves as a masked α-carbamato cyclohexenone found in the natural product. rsc.org Another powerful strategy for forming polycyclic systems in natural product synthesis is the intramolecular Diels-Alder (IMDA) reaction, which has been applied to the synthesis of bicyclic cores related to esperamicin. pnas.org The final closure of the large ring, or macrocyclization, is a challenging step often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. rsc.org Methods like the Nozaki-Hiyama-Kishi reaction and McMurry couplings have been used for the critical macrocyclization step in the synthesis of enediyne analogs. spbu.ru

| Reaction Type | Purpose in Esperamicin Aglycone Synthesis | Key Features |

| Sonogashira Coupling | Formation of carbon-carbon bonds to assemble the acyclic enediyne precursor. | Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. |

| Ramberg-Bäcklund Reaction | Formation of the central double bond of the enediyne system within the macrocycle. | Converts α-halosulfones into alkenes via an episulfone intermediate. |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Construction of the bicyclic portion of the aglycone core. | Forms a heterocyclic ring and sets multiple stereocenters in one step. |

| Intramolecular Diels-Alder (IMDA) | Formation of the fused bicyclic ring system. | A [4+2] cycloaddition that efficiently builds complex polycyclic frameworks. |

| Nozaki-Hiyama-Kishi Reaction | Macrocyclization to form the 10-membered enediyne ring. | A chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide. |

Synthesis of Esperamicin P Analogs and Core Modifications

To better understand the structure-activity relationship and to develop novel therapeutic agents, extensive research has been conducted on the synthesis of esperamicin analogs with modified cores and trigger mechanisms.

Design and Synthesis of Epoxide-Triggered Enediyne Analogs

The natural activation mechanism of esperamicins involves the bioreduction of a methyltrisulfide group, which initiates a cascade that triggers the Bergman cyclization. nih.gov Inspired by the related enediyne dynemicin A, researchers have designed and synthesized analogs where an epoxide serves as the trigger. pnas.orgoup.com In these systems, the opening of the epoxide ring, which can be initiated under acidic conditions or by reduction, leads to a conformational change that promotes the cycloaromatization of the enediyne core. nih.govoup.com The synthesis of these analogs involves the challenging construction of a 10-membered enediyne system fused to an epoxide. psu.edu These efforts have led to the creation of potent dynemicin mimics that can be activated under controlled conditions, providing a valuable tool for studying the mechanism of action. pnas.org

Synthetic Approaches to Sulfur-Containing Enediyne Systems

The unique methyltrisulfide trigger of the esperamicin/calicheamicin (B1180863) family is crucial for its biological activity. nih.gov Synthesizing this functionality presents a significant chemical challenge. The majority of ten-membered enediynes, including esperamicin, feature an allylic trisulfide that is directly involved in activating the molecule. nih.gov Synthetic strategies have been developed to incorporate this sulfur-rich moiety. Furthermore, the synthesis of sulfur-containing macrocycles can be a stepping stone to the final enediyne system via reactions like the Ramberg-Bäcklund rearrangement. spbu.ru The development of methods for C-S bond formation and the synthesis of sulfur-substituted allenes have also contributed to the toolbox for creating these complex molecules. researchgate.net These synthetic efforts are not only crucial for the total synthesis of the natural products but also for creating analogs to probe the role of the sulfur linkage in the activation mechanism.

Preparation of Modified Glycosidic Fragments

The oligosaccharide portion of esperamicin is not merely a passive component; it is essential for the molecule's sequence-specific binding to the minor groove of DNA. This chain consists of several unusual sugars, including a hydroxylamino sugar and a thiosugar, linked in a unique sequence. rice.eduacs.orgrsc.org The total synthesis of these carbohydrate fragments has been a major focus, with the Nicolaou group reporting the total synthesis of the esperamicin A1 trisaccharide and other key fragments. rice.edursc.orgrice.edu

Synthetic strategies often involve the stepwise assembly of monosaccharide building blocks using modern glycosylation methods. rice.edu A key challenge is the construction of the unusual β-N-O glycosidic bond connecting the hydroxylamino sugar. rsc.orgresearchgate.net Research has also focused on creating analogs of the oligosaccharide chain to understand its role in DNA recognition and to create novel DNA-binding agents. rsc.orgresearchgate.net This includes replacing certain sugar units with simplified basic side chains or altering the interglycosidic linkages. researchgate.net These studies provide crucial insights into the structural requirements for DNA binding and have led to the synthesis of novel calicheamicin and esperamicin oligosaccharide analogues. rsc.org

Development of Synthetic Methodologies Applicable to Enediyne Chemistry

The unique and highly strained bicyclo[7.3.1]tridecenediyne core of esperamicin presents a formidable challenge in chemical synthesis. The development of synthetic routes requires not only the construction of the enediyne moiety but also precise control over the molecule's complex stereochemistry. Researchers have explored and developed various methodologies to tackle these challenges, leading to significant advancements in the field of organic synthesis.

Application of Friedel-Crafts Reactions in Natural Product Synthesis

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed in 1877, traditionally involves the alkylation or acylation of aromatic rings through electrophilic aromatic substitution. wikipedia.org Its application in the synthesis of complex natural products, particularly those with strained ring systems like the enediyne antibiotics, showcases its versatility beyond simple aromatic substitutions.

In the context of enediyne chemistry, Friedel-Crafts-type cyclizations have been explored for the formation of the medium-sized carbocyclic rings that are characteristic of these molecules. nih.gov For instance, research has demonstrated that acids, which are catalysts in some Friedel-Crafts reactions, can catalyze the polar cycloaromatization of certain benzannulated cyclic enediynes. nih.gov This process involves the protonation of an ynamide fragment, leading to a ketenimmonium cation. This cation then cyclizes to form a naphthyl cation, which can subsequently undergo a Friedel-Crafts addition to aromatic compounds. nih.gov

The reaction conditions are critical and can influence the outcome, with factors like the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction temperature playing a crucial role. numberanalytics.com Intramolecular Friedel-Crafts acylations have been specifically noted as a strategy in the synthesis of the tricyclic core of related antitumor antibiotics. core.ac.ukorgsyn.orgorgsyn.org This approach involves the cyclization of a molecule containing both an aromatic ring and an acyl group, a method that has been successfully applied to form strained, nine-membered carbocycles. nih.gov

The table below summarizes key aspects of Friedel-Crafts reactions and their conceptual application to the synthesis of complex cyclic systems.

| Reaction Type | Catalyst Type | Key Intermediate | Application in Enediyne Context |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Carbocation | Formation of carbocyclic rings via intramolecular cyclization. nih.govnumberanalytics.com |

| Friedel-Crafts Acylation | Lewis Acid (stoichiometric) | Acylium ion | Intramolecular cyclization to form parts of a tricyclic core. wikipedia.orgcore.ac.uk |

| Acid-Catalyzed Cycloaromatization | Brønsted or Lewis Acids | Ketenimmonium/Naphthyl cation | Cyclization followed by Friedel-Crafts addition. nih.gov |

Regioselective and Stereoselective Synthetic Routes

The biological activity of esperamicin is intrinsically linked to its specific three-dimensional structure. Therefore, achieving high regioselectivity and stereoselectivity is paramount in its total synthesis. The construction of the bicyclo[7.3.1]enediyne core, which is also found in the related calicheamicin family of antibiotics, has been a major focus of synthetic efforts. researchgate.netacs.org

A key challenge is the stereocontrolled formation of the propargylic alcohol in the correct relative configuration found in the natural product. One efficient, non-cobalt-mediated route successfully synthesized a simplified bicyclo[7.3.1]enediyne core, where the key cyclization step yielded a single propargylic alcohol stereoisomer. researchgate.net This demonstrates a high degree of stereocontrol.

Modern synthetic methods provide unified routes to the core 3-hex-en-1,5-diyne unit. researchgate.net By adjusting reaction parameters, the stereoselectivity of the process can be controlled to produce specific isomers. For cyclic enediynes, these methods can exclusively yield the desired Z-isomers for 9-, 10-, or 11-membered rings. researchgate.net The Ramberg-Bäcklund reaction has also been employed as a key strategy to prepare the parent 10-membered ring enediyne systems. nih.gov

The regioselectivity of reactions is also critical, particularly in subsequent functionalizations of the enediyne core. Studies on model systems have investigated the regioselectivity of nucleophilic additions to the p-benzyne diradicals generated from enediyne cycloaromatization. escholarship.org Furthermore, the synthesis of the complex oligosaccharide side chain of esperamicin requires highly regioselective and stereoselective glycosylation reactions to link the different sugar units correctly. researchgate.net

The following table outlines selected synthetic strategies and their outcomes in achieving stereochemical control in enediyne synthesis.

| Synthetic Strategy | Target | Key Feature/Outcome | Reference |

| Non-cobalt mediated cyclization | Simplified bicyclo[7.3.1]enediyne core | Formation of a single propargylic alcohol stereoisomer. | researchgate.net |

| Carbenoid coupling-elimination | Linear and cyclic enediynes | Adjustable stereoselectivity (E:Z ratio); exclusive Z-isomer for cyclic systems. | researchgate.net |

| Ramberg-Bäcklund Reaction | 10-membered ring enediynes | Convenient preparation of the core cyclic enediyne structure. | nih.gov |

| Glycosylation of Nitrones | Oligosaccharide analogues | Construction of the unusual β N-O glycosidic bond. | researchgate.net |

These developed methodologies not only pave the way for the total synthesis of this compound and its analogs but also contribute valuable tools to the broader field of organic chemistry for the construction of complex, biologically active molecules.

Molecular Mechanism of Action of Esperamicin P on Deoxyribonucleic Acid Dna

Triggering of the Enediyne Activation Cascade

The activation of the enediyne core of Esperamicin (B1233071) P is a critical step that transforms the relatively stable molecule into a potent DNA-cleaving agent. This process is initiated by the reductive cleavage of its polysulfide moiety, leading to a cascade of intramolecular reactions.

Reduction of the Poly-sulfide Moiety to a Thiolate Anion

The activation cascade of Esperamicin P commences with the reduction of its methyl tetrasulfide group. nih.gov This reduction, often facilitated by endogenous thiols such as glutathione, cleaves the polysulfide chain to generate a highly reactive thiolate anion. nih.govnih.govscispace.com This initial step is crucial as it unmasks the nucleophilic character of the sulfur atom, setting the stage for the subsequent intramolecular reactions. srce.hr The presence of mild reducing agents has been shown to significantly enhance the DNA breakage potency of esperamicins in vitro. nih.gov

Intramolecular Michael Addition and Concomitant Cyclization

Following its formation, the thiolate anion engages in a key bond-forming event. It acts as a nucleophile in an intramolecular Michael addition reaction, attacking the α,β-unsaturated ketone within the bicyclic core of the molecule. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua This conjugate addition leads to the saturation of a bridgehead double bond, a structural feature that initially holds the enediyne moiety in a constrained and inactive conformation. pnas.org The resulting cyclization brings the two alkyne groups of the enediyne into close proximity, a prerequisite for the subsequent cycloaromatization. nih.gov This step highlights the susceptibility of sterically hindered systems to participate in intramolecular versus intermolecular Michael reactions. researchgate.netresearchgate.netdntb.gov.ua

Bergman Cycloaromatization to Generate a p-Benzyne Diradical Intermediate

The proximity of the two triple bonds, enforced by the preceding cyclization, facilitates the final and most critical step in the activation cascade: the Bergman cycloaromatization. srce.hrresearchgate.netnih.gov This pericyclic reaction transforms the enediyne into a highly unstable and reactive p-benzyne diradical intermediate. nih.govnih.govcienciapr.orgscispace.com This diradical is the ultimate DNA-damaging species, capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. nih.govcienciapr.orgwikipedia.org The formation of this phenylene diradical is considered the active form of the drug responsible for its potent cytotoxic effects. nih.gov

DNA Binding and Recognition

For the activated this compound to exert its DNA-damaging effects with a degree of specificity, it must first bind to the DNA helix in a precise orientation. This is achieved through a combination of interactions, primarily involving the minor groove of the DNA.

Preferential Interaction with the DNA Minor Groove

This compound exhibits a strong preference for binding within the minor groove of DNA. srce.hrwustl.edunih.gov The trisaccharide portion of the molecule plays a pivotal role in this interaction, acting as an anchor that positions the enediyne "warhead" deep within the groove. wustl.eduniscpr.res.in The deoxy and methylated nature of the sugar residues promotes favorable hydrophobic interactions with the floor of the minor groove. wustl.edu This precise positioning ensures that the reactive p-benzyne diradical, once formed, is strategically located to abstract hydrogen atoms from the DNA backbone. nih.gov Studies have shown that the thiomethyl sugar B residue is buried in an edgewise manner within the minor groove. wustl.edu

Nucleotide Sequence Specificity and Preferential Cleavage Sites (T > C > A > G)

Esperamicin does not exhibit absolute sequence specificity but shows a clear preference for cleaving DNA at pyrimidine (B1678525) residues over purine (B94841) residues. wustl.edu The observed order of preference for the nucleotide attacked is Thymine (T) > Cytosine (C) > Adenine (A) > Guanine (G). wustl.edupnas.org This preferential targeting results in cleavage at specific sequences, particularly at T and C bases within oligopyrimidine regions such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'. pnas.org Furthermore, esperamicin favors cleavage at 5'-TG-3' and 5'-CG-3' sequences. pnas.org This specificity distinguishes it from other DNA-cleaving agents like calicheamicin (B1180863), neocarzinostatin (B611948), and bleomycin, each of which has a different preferred nucleotide cleavage frequency. pnas.orgwikipedia.org

Table 1: Comparison of Nucleotide Cleavage Preference

| Compound | Nucleotide Cleavage Preference |

|---|---|

| Esperamicin | T > C > A > G |

| Calicheamicin | C >> T > A = G |

| Neocarzinostatin | T > A > C > G |

| Bleomycin | C > T > A > G |

Data sourced from Sugiura et al., 1989 and the Wikipedia entry on Esperamicin. pnas.orgwikipedia.org

Role of Oligosaccharide Chains in DNA Recognition and Positioning

The oligosaccharide moieties of esperamicin play a crucial role in its interaction with DNA, guiding the molecule to its target and positioning the reactive enediyne core correctly for cleavage. wustl.edupnas.orgniscpr.res.in Esperamicin A1, a well-studied analogue, binds to the minor groove of the DNA helix. wustl.eduniscpr.res.in This binding is facilitated by its A-B-C trisaccharide portion, which fits into the minor groove. wustl.eduniscpr.res.in

Structural studies of the Esperamicin A1-DNA complex reveal that the trisaccharide and an intercalating methoxyacrylyl-anthranilate group work together to anchor the enediyne core within the minor groove. wustl.edu This precise positioning brings the pro-radical centers of the enediyne close to the sites on the deoxyribose sugar where hydrogen abstraction will occur. wustl.edu The sugar components are thought to contribute to the sequence selectivity of the drug. nih.govacs.org For instance, the removal of certain sugar residues, as in the case of esperamicin C, can lead to a significant loss of DNA cleavage activity, highlighting the importance of the carbohydrate domains in the recognition and damage process. nih.govoup.com The interaction is further stabilized by potential hydrogen bonds between the hydroxyl groups on the sugar residues and the base-pair edges or the sugar-phosphate backbone of the DNA. wustl.edu

Mechanisms of DNA Damage

The cytotoxicity of esperamicin is directly linked to its ability to induce breaks in the DNA strands. This process is initiated by the activation of the enediyne core, which transforms into a highly reactive diradical species that can abstract hydrogen atoms from the DNA's sugar-phosphate backbone. nih.govpnas.orgnih.gov

Hydrogen Atom Abstraction from the Deoxyribose Backbone (H-5', H-1')

Once activated, the esperamicin molecule, positioned in the minor groove of the DNA, initiates damage by abstracting hydrogen atoms from the deoxyribose sugar units. wustl.edunih.gov Structural analysis of the esperamicin A1-DNA complex shows that the reactive centers of the enediyne ring are strategically aligned to abstract specific hydrogen atoms. wustl.edu The primary site of hydrogen abstraction is the H-5' proton. wustl.edu However, more recent research has shown that bistranded DNA lesions can also occur, involving the abstraction of both H-5' and H-1' protons from partner strands. wustl.edu This ability to abstract hydrogens from different positions on the deoxyribose ring contributes to the formation of both single- and double-strand breaks. srce.hrwustl.edu

Induction of Single-Strand DNA Breaks

The abstraction of a hydrogen atom from the deoxyribose backbone by the activated esperamicin diradical leads to the formation of a sugar-centered radical on the DNA. nih.gov This event destabilizes the phosphodiester backbone, resulting in a single-strand break (SSB) or "nick" in the DNA. nih.govpnas.org The majority of DNA damage caused by esperamicin A1 manifests as single-strand breaks, which are a direct consequence of the H-5' proton abstraction. wustl.edunih.gov

Formation of Double-Strand DNA Breaks

Esperamicins are also capable of producing the more cytotoxic double-strand DNA breaks (DSBs). nih.govpnas.org A DSB can arise from a single esperamicin molecule causing two nearby single-strand breaks on opposite strands of the DNA duplex. wustl.edu The generation of these bistranded lesions is associated with hydrogen abstraction from both the H-5' and H-1' positions on opposing strands. wustl.edu The formation of double-strand breaks is a critical aspect of esperamicin's potent antitumor activity, as these lesions are more difficult for the cell to repair. nih.gov

Modulators of DNA Cleavage Activity

The DNA cleaving efficiency of esperamicin can be influenced by several factors.

Thiol Compounds : The presence of mild reducing agents, such as dithiothreitol (B142953) and other thiol compounds, significantly accelerates and increases the potency of DNA cleavage by esperamicins in vitro. nih.govpnas.orgwikipedia.org This is because they are thought to initiate the activation of the enediyne core by reducing the methyl trisulfide trigger group. nih.govpnas.org

Oxygen and Radical Scavengers : Interestingly, the DNA strand breakage by esperamicin is not significantly affected by the presence of oxygen or active oxygen-radical scavengers. pnas.orgwikipedia.org This suggests that the DNA damage mechanism does not primarily involve diffusible oxygen-based radicals. pnas.org

DNA-Binding Molecules : Pre-treatment of DNA with other molecules that bind in the minor groove, such as netropsin (B1678217) and distamycin A, can significantly inhibit the DNA cleavage activity of esperamicin. pnas.org This provides further evidence that esperamicin interacts with the minor groove of DNA to exert its effect. pnas.org

Chromatin Structure : In a cellular context, the structure of chromatin can modulate DNA damage. For example, nucleosome cores have been shown to suppress DNA damage by esperamicin A1. mit.edu

DNA Methylation : Cytosine methylation has been observed to enhance the DNA damage caused by esperamicins. mit.edu

Structural Moieties : The presence or absence of certain parts of the esperamicin molecule itself can modulate its activity. For example, the pendant aromatic chromophore of esperamicin A1 may aid in cellular uptake but could sterically hinder the formation of double-strand breaks. nih.govpnas.org

Table 2: Factors Modulating this compound's DNA Cleavage Activity

| Modulator | Effect on Cleavage | Rationale/Mechanism |

|---|---|---|

| Thiol Compounds (e.g., Dithiothreitol) | Enhancement | Activates the enediyne core through reduction of the trisulfide trigger. nih.govpnas.orgpnas.org |

| Oxygen/Radical Scavengers | No significant effect | Damage is not primarily mediated by diffusible oxygen radicals. pnas.orgwikipedia.org |

| Minor Groove Binders (e.g., Netropsin) | Inhibition | Competes for the binding site in the DNA minor groove. pnas.org |

| Nucleosomes | Suppression | Reduced accessibility of DNA within the nucleosome core. mit.edu |

| Cytosine Methylation | Enhancement | Alters DNA structure, potentially favoring esperamicin binding or reactivity. mit.edu |

| Aromatic Chromophore (in Esperamicin A1) | Hindrance of DSBs | May sterically block the optimal positioning for double-strand cleavage. nih.govpnas.org |

Influence of Thiol Compounds and Reducing Agents

The activation of esperamicins, including this compound, is significantly accelerated by the presence of thiol compounds and other reducing agents. wikipedia.orgsrce.hr This activation is a critical step, transforming the relatively stable drug into its active, DNA-cleaving form.

The proposed mechanism involves the reduction of the methyl trisulfide group within the esperamicin molecule to a thiolate anion. nih.gov This is followed by a Michael addition of this anion to the α,β-unsaturated ketone in the molecule's core. nih.gov This intramolecular reaction is crucial as it saturates a bridgehead double bond, which in turn allows the two triple bonds of the diyn-ene system to come into close proximity. pnas.org This proximity facilitates a Bergman cyclization, a rearrangement reaction that forms a reactive p-benzenediyne (or phenylene) diradical. nih.govpnas.org This diradical is the ultimate DNA-damaging agent. nih.gov

Studies have shown that mild reducing agents like dithiothreitol (DTT) greatly enhance the DNA breakage potency of esperamicin analogs in vitro. nih.govpnas.org The activation process is selective, with sulfur-containing reducing agents demonstrating a pronounced effect. Research on esperamicin A1 revealed that while compounds like sodium borohydride, NADPH, and L-ascorbic acid had no significant effect on the DNA cleavage reaction, sulfur-containing agents such as glutathione, L-cysteine, and dithiothreitol clearly accelerated the process. pnas.org

Interestingly, the efficiency of DNA cleavage and the ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) can be influenced by the nature of the reducing agent used. Some reductants can "repair" a portion of the radical lesions on the DNA by transferring a hydrogen atom, which can affect the observed cleavage patterns. acs.org For instance, esperamicin C, a related compound, is predominantly a double-strand cleaver, abstracting hydrogens from the 4' and 5' positions of deoxyribose. acs.orgdu.ac.in

Table 1: Effect of Various Reducing Agents on Esperamicin A1-Mediated DNA Cleavage This interactive table summarizes the observed effects of different reducing agents on the ability of esperamicin A1 to cleave DNA.

| Reducing Agent | Effect on DNA Cleavage | Reference |

|---|---|---|

| Dithiothreitol (DTT) | Greatly increased potency | nih.govpnas.org |

| Glutathione | Accelerated cleavage | pnas.org |

| L-cysteine | Accelerated cleavage | pnas.org |

| 2-Mercaptoethanol | Used for reductive cleavage in vitro | pnas.org |

| Sodium borohydride | No significant effect | pnas.org |

| NADPH | No significant effect | pnas.org |

| L-ascorbic acid | No significant effect | pnas.org |

Environmental Factors Affecting Diradical Formation

The formation of the DNA-cleaving diradical is not only dependent on the presence of activating agents but is also influenced by various environmental factors.

Oxygen: The role of molecular oxygen in the DNA cleavage process by esperamicins has been investigated. Studies have shown that oxygen and active oxygen-radical scavengers have a negligible influence on the DNA strand breakage by esperamicin A1. wikipedia.orgpnas.org This suggests that the mechanism does not primarily involve the generation of reactive oxygen species (ROS) for DNA damage, a pathway common to other antitumor agents like bleomycin. pnas.org However, other research has indicated that the cytotoxicity of esperamicin A1 is significantly lower under hypoxic (low oxygen) conditions compared to aerobic conditions. nih.gov This suggests that while oxygen may not be directly involved in the initial diradical formation, it might play a role in subsequent reactions of the DNA radicals formed, potentially leading to more effective cell killing. nih.gov

pH: The pH of the environment can also influence the activity of enediyne compounds. While specific data on the direct effect of pH on this compound's diradical formation is limited, studies on related compounds suggest that pH can play a role. For instance, an acidic medium has been shown to have a profound influence on the stability of certain synthetic enediyne systems, leading to the concept of a pH-controlled molecular switch. researchgate.net This indicates that the ionization state of the molecule or its target DNA can be a factor in its activity.

Temperature: Heat can also induce DNA cleavage by esperamicin A1, even in the absence of thiol activators. nih.gov Heating esperamicin A1 to 50°C was found to effectively break DNA strands. nih.gov Interestingly, the cleavage pattern induced by heat is random and differs from the more specific cleavage seen with thiol activation. nih.gov This suggests an alternative or modified pathway for diradical formation at elevated temperatures that does not necessarily require the trisulfide trigger. nih.gov

Table 2: Influence of Environmental Factors on Esperamicin Activity This interactive table outlines the impact of key environmental conditions on the DNA-cleaving action of esperamicins.

| Factor | Effect | Compound Studied | Reference |

|---|---|---|---|

| Oxygen Concentration | Negligible effect on in vitro DNA breakage | Esperamicin A1 | wikipedia.orgpnas.org |

| Decreased cytotoxicity under hypoxic conditions | Esperamicin A1 | nih.gov | |

| pH | Can act as a controlling switch in model systems | Synthetic enediynes | researchgate.net |

| Temperature | Induces DNA cleavage at 50°C | Esperamicin A1 | nih.gov |

Preclinical Biological Activities and Potential Molecular Targets of Esperamicin P

Preclinical Antitumor Activity Evaluation

The antitumor properties of the esperamicin (B1233071) family of compounds are primarily attributed to their ability to cause DNA strand breaks. pnas.org The mechanism involves the reduction of the polysulfide group, which triggers a cascade of reactions culminating in the formation of a highly reactive phenylene diradical. pnas.orgresearchgate.net This diradical is the active form of the drug responsible for producing single- and double-strand breaks in DNA, leading to cytotoxicity. pnas.orgresearchgate.net

Efficacy in Xenografted Murine Tumor Models

Esperamicin P has demonstrated activity against xenografted tumors in mice. nih.govresearchgate.net While specific details on the tumor models and the extent of efficacy for this compound are not extensively detailed in the available literature, the broader class of esperamicins has shown potent antitumor activity in various murine systems. pnas.org The development of human tumor xenografts in mice is a standard preclinical method to evaluate the efficacy of novel anticancer agents. nih.gov

Activity in Eukaryotic and DNA-Repair Deficient Prokaryotic Cell Lines

The cytotoxicity of esperamicins has been evaluated across various eukaryotic and prokaryotic cell lines. pnas.orgresearchgate.net A key strategy to confirm the DNA-damaging mechanism of these compounds involves using isogenic strains of Escherichia coli with specific, genetically engineered defects in DNA repair pathways. pnas.org Cells that are deficient in DNA repair mechanisms are expected to be hypersensitive to agents that cause DNA damage. nih.govrsc.org

Studies on esperamicin analogues have established a clear structure-activity relationship for cytotoxicity. pnas.orgresearchgate.net The extreme potency of these compounds is linked to their ability to induce DNA breaks. pnas.org While specific IC50 values for this compound are not detailed in the provided search results, the activity of the closely related Esperamicin A1 and its analogues has been quantified, showing that structural modifications significantly impact potency. pnas.org For instance, analogues like esperamicins C, D, and E show markedly reduced potency compared to Esperamicin A1 in HCT116 human colon carcinoma cells. pnas.org This highlights the critical role of the complete molecular structure in its biological activity.

Table 1: Relative Cytotoxicity of Esperamicin Analogues in HCT116 Cells

| Compound | Potency Relative to Esperamicin A1 |

|---|---|

| Esperamicin C | ~1/200 |

| Esperamicin D | ~1/3000 |

| Esperamicin X | ~1/5000 |

| Esperamicin Z | ~1/20000 |

| Esperamicin E | ~1/100000 |

This table is based on data for esperamicin analogues as reported in studies on the mechanism of action of the esperamicin class. pnas.org

Antimicrobial Activity Profile

In addition to its antitumor effects, this compound exhibits antimicrobial activity. nih.gov The esperamicin class of compounds has been noted for its broad-spectrum activity in murine systems. pnas.org Similarly, the related calicheamicins show potent activity against both Gram-positive and Gram-negative organisms. wikipedia.org The antibacterial action of these compounds is linked to their complex DNA-damaging mechanism, which is initiated by a nucleophilic attack on the polysulfide trigger. mdpi.com

While a detailed spectrum of activity for this compound is not available in the search results, the general characteristics of enediynes suggest it would be effective against a range of bacteria.

Investigation of Specific Cellular and Molecular Targets Beyond DNA Adduction

While the primary mechanism of esperamicins is the generation of DNA strand breaks, the targeting of DNA is not a simple, random event and is influenced by the cellular environment, representing a more complex interaction than mere DNA adduction. mit.edu A DNA adduct is typically defined as a segment of DNA covalently bound to a chemical, which can lead to carcinogenesis. wikipedia.org The esperamicin mechanism, involving a diffusible diradical that abstracts hydrogen atoms from the deoxyribose backbone, is a distinct form of DNA damage. pnas.orgwustl.edu

Research has shown that the selection of DNA damage targets in vivo is modulated by several factors:

Chromatin Structure: Nucleosome cores in inactive gene promoters can suppress DNA damage caused by intercalating enediynes like Esperamicin A1. mit.edu

Transcription Factors: The binding of transcription factors to DNA can also modulate the damage patterns. While some factors can block access to the DNA, others, particularly major groove binding factors, have been observed to enhance the damage caused by minor groove-binding enediynes. mit.edu

DNA Methylation: Cytosine methylation has been found to enhance the DNA damage induced by esperamicins. mit.edu

These findings indicate that factors such as DNA accessibility, dynamics, bending, and minor groove width are crucial in determining where the enediyne will act within the genome. mit.edu The initial trigger for this entire cascade is the reduction of the methyl tetrasulfide group in this compound to a thiolate anion, followed by an intramolecular Michael addition. pnas.org This sequence of events is a sophisticated molecular mechanism that extends beyond a simple adduction event.

Comparison of this compound's Preclinical Profile to Other Enediyne Antibiotics

This compound belongs to the ten-membered ring subcategory of enediynes, similar to calicheamicins and dynemicins. wikipedia.orgnih.gov This class is distinct from the nine-membered ring enediynes, such as Neocarzinostatin (B611948) and C-1027. nih.govnih.gov

Key comparative aspects of their preclinical profiles include:

Activation Trigger: Esperamicins and calicheamicins share a similar trigger mechanism involving the nucleophilic reduction of a polysulfide (a tetrasulfide in this compound and a trisulfide in Calicheamicin (B1180863) γ1). pnas.orgmdpi.com This contrasts with dynemicins, which can be triggered by the reductive opening of an epoxide, and C-1027, which does not require a trigger for activation. wikipedia.orgnih.gov

DNA Cleavage Specificity: The sugar moieties attached to the enediyne core play a significant role in DNA sequence specificity and binding affinity. wikipedia.org Although the core structure itself determines the fundamental preference for cleavage sites, the sugars influence the efficiency. researchgate.net Esperamicin A1, which is structurally very similar to this compound, shows a preference for cleaving at pyrimidine (B1678525) residues, with a frequency of T > C > A > G. wustl.edu This differs from the specificity of other enediynes like calicheamicin (C >> T > A = G) and neocarzinostatin (T > A > C > G). nih.gov

Potency: The esperamicins and calicheamicins are among the most potent antitumor agents discovered. wikipedia.org C-1027 is also noted for its remarkable potency, with EC50 values several orders of magnitude lower than conventional chemotherapeutics like doxorubicin. nih.gov

Table 2: Comparative Profile of Major Enediyne Antibiotics

| Feature | Esperamicins | Calicheamicins | Dynemicins | Neocarzinostatin (NCS) | C-1027 |

|---|---|---|---|---|---|

| Core Structure | 10-membered ring | 10-membered ring | 10-membered ring fused to anthraquinone (B42736) | 9-membered ring | 9-membered ring |

| Activation Trigger | Polysulfide reduction | Trisulfide reduction | Epoxide opening (reductive/acidic) | Thiol/UV activation of epoxide | None required |

| DNA Binding | Minor groove binding with intercalation of the anthranilate group. wustl.edu | Minor groove binding. mdpi.com | Intercalation via anthraquinone moiety. srce.hr | Intercalation via naphthoate group. srce.hr | Not specified |

| DNA Cleavage Specificity | T > C > A > G. wustl.edu | C >> T > A = G. nih.gov | Not specified | T > A > C > G. nih.gov | Not specified |

| Carrier Protein | No | No (used in ADCs) | No | Yes (Apoprotein) | Yes (Apoprotein) |

This table synthesizes information from multiple sources to provide a comparative overview. wikipedia.orgmdpi.comwustl.edunih.govnih.govsrce.hr

Structure Activity Relationship Sar Studies of Esperamicin P and Analogs

Correlating Structural Variations of the Poly-sulfide Bridge with Biological Activity

The poly-sulfide bridge, typically a methyl trisulfide or tetrasulfide moiety in esperamicins, plays a critical role as a "trigger" for the activation of the enediyne core nih.govresearchgate.net. Reduction of this bridge, often by thiols, initiates a cascade of reactions leading to the formation of the DNA-cleaving diradical nih.govnih.govpnas.orgresearchgate.net.

Table 1: Polysulfide Bridge Variations and Biological Activity

| Compound/Modification | Polysulfide Moiety | Observed Effect on Activity | Reference |

| Esperamicin (B1233071) A1 | Methyl trisulfide | Potent DNA cleavage, cytotoxicity | du.ac.innih.govpnas.orgresearchgate.netpnas.orgwustl.eduwikipedia.org |

| Esperamicin P | Methyl tetrasulfide | Potent DNA cleavage, cytotoxicity | du.ac.innih.gov |

| General Enediynes | Trisulfide/Tetrasulfide | Trigger for Bergman cyclization; reduction by thiols enhances DNA cleavage | nih.govresearchgate.netnih.govpnas.org |

Impact of Enediyne Core Substitutions on DNA Cleavage and Cytotoxicity

The enediyne core, specifically the Z-hexa-1,5-diyne-3-ene unit, is the "warhead" responsible for generating the DNA-damaging diradical nih.govsrce.hrnih.govpsu.edu. Substitutions or modifications to this core structure can profoundly affect the efficiency of the Bergman cyclization, the stability of the diradical, and its ability to abstract hydrogen atoms from DNA.

Research on other enediynes, like C-1027, has shown that single substitutions on the chromophore can alter the location of the diradical within the DNA minor groove, thereby influencing compound potency and the ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) aacrjournals.org. The efficiency of hydrogen abstraction by the radicals is directly related to the potency of DNA cleavage aacrjournals.org. While specific examples of this compound core substitutions are not detailed in the provided snippets, the general principle for enediynes is that modifications to the enediyne ring system can tune its reactivity and DNA-cleaving capabilities aacrjournals.orgrsc.orgacs.org. For instance, studies on synthetic enediyne mimics have shown that the formation of benzenoid diradicals is not strictly necessary for potent DNA cleavage, as radicals distributed among different arenes, when appropriately linked, can also be effective acs.org.

Table 2: Enediyne Core Modifications and DNA Cleavage/Cytotoxicity

| Compound Class/Modification | Enediyne Core Feature | Impact on DNA Cleavage/Cytotoxicity | Reference |

| Esperamicin A1/P | Bicyclic enediyne core | Generates phenyl diradical upon activation; abstracts DNA hydrogen atoms | du.ac.innih.govpnas.orgresearchgate.netpnas.orgwustl.eduwikipedia.org |

| C-1027 Analogs | Substitutions on chromophore | Alters diradical location, affecting potency and SSB/DSB ratio | aacrjournals.org |

| Synthetic Enediyne Mimics | Varied radical distribution | Potent cleavage achievable with radicals distributed among arenes (if linked properly) | acs.org |

| General Enediynes | Enediyne moiety | Undergoes Bergman cyclization to form diradical for DNA cleavage | nih.govsrce.hrnih.govpsu.edu |

Role of Saccharide Moieties in DNA Binding Specificity and Potency

The complex oligosaccharide chains attached to the enediyne core are critical for the molecule's interaction with DNA. These sugar moieties are responsible for recognizing and targeting specific base pair sequences within the minor groove of DNA nih.govresearchgate.netpnas.orgwustl.eduoup.comoup.com. This sequence-specific binding anchors the enediyne in proximity to the DNA backbone, positioning the enediyne core for activation and subsequent DNA cleavage nih.govresearchgate.netpnas.orgwustl.eduoup.comoup.com.

Table 3: Saccharide Moieties and DNA Binding/Potency

| Compound/Class | Saccharide Moiety | Role in DNA Interaction | Impact on Potency/Specificity | Reference |

| Esperamicin A1 | Trisaccharide | Minor groove binding, sequence recognition, anchors enediyne core | Enhances potency and specificity | pnas.orgwustl.eduwikipedia.org |

| This compound | (Similar to A1) | Expected to facilitate DNA binding and sequence recognition | Expected to contribute to potency and specificity | du.ac.innih.gov |

| Calicheamicin (B1180863) | Oligosaccharide | Facilitates DNA binding, confers sequence specificity | Crucial for DNA binding and specificity | oup.comoup.com |

| NCS Chromophore | Sugars | Presentation into minor groove for DNA interactivity | Contributes to DNA interaction | oup.com |

Effects of Aromatic Chromophore Modifications on Drug Uptake and Efficacy

Modifications to the aromatic portion of enediynes could therefore influence how efficiently the drug enters cells and how effectively it interacts with its DNA target. While specific SAR studies focusing solely on this compound's aromatic chromophore modifications are not detailed, the general understanding of enediyne action suggests that changes in this region could affect membrane permeability, cellular distribution, and potentially the electronic properties that govern the activation of the enediyne core. For example, anthraquinone-fused enediynes, which contain a significant aromatic component, are known for their DNA interactivity oup.comresearchgate.net.

Table 4: Aromatic Chromophore Modifications and Drug Uptake/Efficacy

| Compound/Class | Aromatic Chromophore Feature | Potential Impact on Uptake/Efficacy | Reference |

| Esperamicin A1 | Pendant aromatic chromophore | May contribute to cellular uptake; potentially hinders DSB formation | nih.gov |

| Anthraquinone-fused Enediynes | Anthraquinone (B42736) moiety | Contributes to DNA interactivity | oup.comresearchgate.net |

| General Enediynes | Aromatic groups | Influences electronic properties, potentially affecting activation and uptake | nih.govoup.comresearchgate.net |

Computational Approaches for SAR Analysis and Prediction

Computational methods are increasingly vital in understanding the SAR of complex natural products like esperamicins. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can elucidate how structural changes affect binding affinity, mechanism of action, and biological activity rsc.orgrsc.orgresearchgate.netumb.edu.

These computational approaches allow researchers to predict the activity of novel analogs, rationalize experimental findings, and guide synthetic efforts towards more potent and selective compounds rsc.orgrsc.orgumb.edu. For instance, molecular docking studies can reveal how different structural modifications might influence the interaction of the enediyne with DNA, while QSAR models can correlate physicochemical properties with observed biological effects rsc.orgumb.edu. The use of computational tools has been instrumental in designing enediyne mimics and understanding the complex interplay of factors governing their DNA cleavage and cytotoxic activities rsc.orgacs.orgrsc.orgresearchgate.net.

Table 5: Computational Approaches in Enediyne SAR Studies

| Computational Method | Application in Enediyne SAR | Insights Gained/Predictions | Reference |

| QSAR Modeling | Correlating structure with activity | Predicting activity of analogs, identifying key pharmacophores | rsc.orgumb.edu |

| Molecular Docking | Predicting binding modes to DNA | Understanding interaction with DNA minor groove, identifying binding sites | rsc.orgresearchgate.net |

| Molecular Dynamics | Simulating dynamic interactions | Analyzing conformational changes, refining binding models | wustl.eduresearchgate.net |

| Computational Studies (General) | Rationalizing mechanism, predicting activity | Guiding synthesis of analogs, understanding diradical formation | rsc.orgacs.orgrsc.org |

Compound Name List:

this compound

Esperamicin A1

Esperamicin A1b

Esperamicin A1c

Esperamicin C

Esperamicin D

Esperamicin E

Esperamicin X

Esperamicin Z

Calicheamicin

Dynemicin A

Neocarzinostatin (B611948) (NCS)

C-1027

Shishijimicin

Maduropeptin

Namenamicin

Kedarcidin

Uncialamycin

Abyssomicin C

Atrop-abyssomicin C

Lidamycin (LDM)

Tiancimycin A/B

Yangpumicin A

SHI (Spiroketal-Hydrazone-Imide)

Benzoxazolinate-containing enediynes

Maleimide-based enediynes

Anthraquinone-fused enediynes

Heterocycle-fused enediynes

Synthetic enediyne mimics

5,8-quinolinedione (B78156) compounds

Betulin derivatives with 1,4-quinone moieties

4-aminoquinoline-benzohydrazide hybrids

Isatin hybrids

Organopolysulfanes

Epothilones

Rapamycin

Temsirolimus

Vancomycin

Kanamycin B

Streptomycin

Neomycin

Gentamycin C1A

Doxorubicin

Adriamycin

Chlorambucil

Colchicine

Cyclopamine

Digitoxin

Doxycycline

Warfarin

Mitomycin C

Bleomycin

Distamycin A

Actinomycin D

Advanced Research Methodologies for Esperamicin P Studies

Spectroscopic Techniques for Structural Characterization and Ligand-DNA Complex Elucidation

Spectroscopic methods are indispensable for the definitive structural identification of esperamicins and for visualizing their interactions with their biological target, DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution, providing critical insights into the conformation of Esperamicin (B1233071) P and its complexes with DNA. scirp.org While specific high-resolution structural studies on Esperamicin P are not extensively published, detailed NMR analyses of its close analog, Esperamicin A1, complexed with DNA duplexes, provide a robust model for its mode of action. wustl.edunih.gov

Combined analyses using NMR and molecular dynamics calculations have successfully determined the solution structure of the Esperamicin A1-DNA complex. nih.gov These studies reveal that the molecule binds in the minor groove of the DNA. wustl.edunih.gov Key findings from these NMR studies, which are considered applicable to this compound, show that the methoxyacrylyl-anthranilate portion of the molecule intercalates, or inserts itself, between base pairs of the DNA helix. wustl.edunih.gov This intercalation, along with the trisaccharide (or in the case of this compound, the analogous saccharide) moieties, serves to rigidly anchor the reactive enediyne core within the minor groove. nih.gov This precise positioning aligns the pro-radical centers of the enediyne warhead near the hydrogen atoms on the DNA backbone that it will abstract to initiate cleavage. nih.gov NMR studies have provided a molecular-level explanation for the sequence-specific binding and cleavage preferences of this class of antibiotics. wustl.edu

| Key Finding from NMR Studies of Esperamicin A1-DNA Complex | Structural Detail | Reference |

| Binding Location | Minor groove of the DNA helix. | wustl.edunih.gov |

| Intercalation | The methoxyacrylyl-anthranilate moiety intercalates at a (G-G)·(C-C) step. | wustl.edunih.gov |

| Anchoring | The intercalator and the minor groove-binding trisaccharide moieties rigidly position the enediyne core. | nih.gov |

| Positioning for Cleavage | Pro-radical carbons are positioned opposite abstractable hydrogen atoms on opposing DNA strands. | nih.gov |

| Structural Perturbation | Causes unwinding of the DNA helix and widening of the minor groove at the binding site. | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of molecules, making it essential for identifying compounds and their modifications. nih.gov In the context of esperamicins, MS is crucial for metabolite profiling within fermentation broths of the producing organism, Actinomadura verrucosospora, and for the precise structural characterization of its various congeners. nih.govnih.gov

The identification of this compound itself is a key achievement of mass spectrometry. It was isolated as a minor congener from the fermentation broth and was determined to differ from Esperamicin A1 by possessing a methyl tetrasulfide moiety instead of a methyl trisulfide. nih.gov This structural modification would result in a predictable mass shift, readily detectable by high-resolution mass spectrometry.

Metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) allows researchers to separate the complex mixture of compounds produced by the bacterium and identify known and novel esperamicin analogs. frontiersin.orgmdpi.com This approach is fundamental for discovering new variants with potentially different biological activities and for understanding the biosynthetic pathway of these complex molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Structure Determination

Biochemical and Molecular Biology Assays

To understand the functional consequences of this compound's interaction with DNA, a variety of biochemical and molecular biology assays are employed to measure its DNA-cleaving ability and its effects on cells.

The defining characteristic of the esperamicin family is their ability to cause single- and double-strand breaks in DNA. nih.gov A common and effective method to visualize this activity is the plasmid DNA supercoiling assay. In this assay, supercoiled plasmid DNA (Form I) is treated with the compound. If a single-strand break occurs, the supercoiled plasmid unwinds into a relaxed, open-circular form (Form II). pnas.org If a double-strand break occurs, the plasmid is linearized (Form III). pnas.org These different topological forms of DNA can be separated and visualized using agarose (B213101) gel electrophoresis. unq.edu.ar

Studies on esperamicins show that upon activation by reducing agents like dithiothreitol (B142953), they efficiently cleave DNA. nih.govpnas.org The conversion of Form I to Forms II and III provides a clear, quantifiable measure of the drug's DNA-damaging potency. pnas.org Research has shown that the DNA cleavage activity of esperamicins is enhanced in the presence of thiol compounds but is not significantly affected by oxygen-radical scavengers. wikipedia.org These assays have also been used to demonstrate that esperamicins exhibit a preference for cleaving at pyrimidine (B1678525) nucleotide sites, particularly thymidylate residues. pnas.orgwikipedia.org

| Plasmid DNA Form | Description | Implication in Cleavage Assay |

| Form I | Covalently closed, supercoiled circular DNA. | Intact, undamaged starting material. pnas.org |

| Form II | Nicked, open-circular relaxed DNA. | Result of a single-strand DNA break. pnas.org |

| Form III | Linear DNA. | Result of a double-strand DNA break. pnas.org |

To assess the biological impact of this compound, researchers use a variety of cell-based assays that measure cytotoxicity (the ability of a compound to kill cells) and the cellular response to DNA damage. thermofisher.com The extreme potency of esperamicins as cytotoxic agents is a key feature of their antitumor potential. nih.gov

Cytotoxicity is often measured in panels of human and murine tumor cell lines. wustl.edu Standard assays include metabolic assays (like MTT or ATP assays) that measure the metabolic activity of living cells, and membrane integrity assays (like the LDH release assay) that measure the leakage of cellular components from dying cells. thermofisher.comsigmaaldrich.com this compound has been shown to be active against xenografted tumors in mice, confirming its cytotoxic activity in a complex biological system. nih.gov

When cells detect DNA damage, they activate complex signaling pathways known as the DNA Damage Response (DDR). Assays that detect markers of the DDR can confirm the mechanism of action for compounds like this compound. These can include:

Comet Assay: This assay directly visualizes DNA fragmentation in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail." biocompare.com

TUNEL Assay: This method detects the DNA fragmentation that is a hallmark of apoptosis (programmed cell death), a common outcome of extensive DNA damage. biocompare.com

DNA Cleavage Assays (e.g., Plasmid DNA Supercoiling Assays)

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. These methods complement experimental data from techniques like NMR to build and refine models of drug-DNA complexes. nih.gov

Molecular dynamics (MD) simulations have been used extensively to model the Esperamicin A1-DNA complex in a solvated environment, providing a dynamic picture of the interaction. wustl.eduacs.org These simulations help to rationalize the specific orientation of the drug in the DNA minor groove and how this geometry facilitates the DNA cleavage reaction. acs.org

Furthermore, computational studies are critical for understanding the mechanism of action, particularly the Bergman cyclization. nih.gov This is the key chemical reaction where the enediyne core of esperamicin rearranges to form a highly reactive p-benzyne diradical, which is the ultimate DNA-damaging species. nih.govnih.gov Quantum chemistry calculations can model this reaction, helping to determine the energy barriers and the structural changes required for the activation of the enediyne "warhead." nih.gov These models have helped to explain how the binding of the drug to DNA and the initial reductive cleavage of the trisulfide (or tetrasulfide) group trigger the conformational changes necessary to initiate the Bergman cyclization. nih.gov

Quantum Mechanical Calculations of Reaction Pathways (e.g., Bergman Cyclization)

Quantum mechanical (QM) calculations are crucial for elucidating the complex electronic rearrangements that occur during the activation of this compound. The key chemical event is the Bergman cyclization of its enediyne core, which transforms the relatively stable drug into a highly reactive diradical species capable of cleaving DNA.

Detailed research findings from QM studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing this reaction pathway. nih.govnih.gov Theoretical calculations are used to locate the reactants, transition states, and products along the Bergman cyclization pathway. nih.gov A combination of the strain energy released during the reaction and the critical intramolecular distance between the reacting diyne units helps to explain the differences in reactivity among various enediyne compounds. nih.gov

One widely used and validated DFT method for studying enediynes is B3LYP/6-31G(d,p). nih.govnih.gov This method has been shown to perform adequately for determining geometries, which can then be used for more accurate single-point energy calculations with larger basis sets. nih.gov Such calculations allow for the determination of key thermodynamic properties like reaction enthalpy (ΔHr), activation enthalpy (ΔH‡), and activation free energy (ΔG‡). nih.gov For instance, studies on model systems of related enediynes have shown that the activation energy for the Bergman cyclization can be significantly high in the untriggered form, rendering it inactive at physiological temperatures. smu.edu The triggering mechanism, a nucleophilic attack on the trisulfide group, leads to a conformational change that dramatically lowers this activation barrier, enabling the cyclization to proceed. smu.edu

Further analysis using the Electron Localization Function (ELF) combined with catastrophe theory provides a deeper understanding of the bonding changes throughout the reaction. acs.orgresearchgate.net This approach has identified distinct domains of structural stability and the specific points (catastrophes) where the electronic topology of the molecule changes. acs.org The analysis reveals that mechanical strain and repulsion between the terminal acetylene (B1199291) groups initiate the formation of the diradical character even before the transition state is reached. acs.orgresearchgate.net Immediately after the transition state, the open-shell singlet biradical becomes stable, and the new carbon-carbon bond forms. acs.org These advanced QM methods not only confirm the mechanism but also provide a detailed, step-by-step electronic picture of the activation of this compound.

| QM Methodology | Application in Bergman Cyclization Studies | Key Findings |

| Density Functional Theory (DFT) | Calculation of geometries, transition states, and energies of the reaction pathway. nih.govnih.gov | Provides reaction and activation enthalpies; confirms the influence of strain and diyne distance on reactivity. nih.govnih.gov |

| B3LYP/6-31G(d,p) | A specific, validated DFT functional for geometry optimization of enediynes. nih.govnih.gov | Shown to be an efficient and accurate method for modeling the enediyne system. nih.gov |

| Electron Localization Function (ELF) | Analysis of electronic rearrangements and changes in chemical bonding during cyclization. acs.orgresearchgate.net | Identifies structural stability domains and the precise electronic shifts that lead to diradical formation. acs.org |

Molecular Dynamics Simulations of Esperamicin-DNA Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying how this compound interacts with its biological target, DNA. These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the binding process and the structure of the resulting complex.

Research on the closely related Esperamicin A1 has utilized restrained MD simulations, often with a simulated annealing protocol, to determine the three-dimensional structure of the drug-DNA complex in solution. wustl.edu These simulations are guided by experimental data, such as distance and torsion angle restraints obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. wustl.edu The initial setup for these simulations typically involves placing the esperamicin molecule near the minor groove of a standard B-form DNA helix in a simulated aqueous environment. wustl.edunih.gov

The simulations reveal that Esperamicin binds specifically to the minor groove of DNA. wustl.educapes.gov.br The methoxyacrylyl-anthranilate portion of the molecule intercalates, or inserts itself, between the DNA base pairs, while the trisaccharide unit settles deep within the minor groove. wustl.educapes.gov.br This precise positioning rigidly anchors the reactive enediyne core in proximity to sites on the DNA backbone that are susceptible to hydrogen atom abstraction. capes.gov.br Specifically, the pro-radical centers of the enediyne are aligned near the H-5' proton of one DNA strand and the H-1' proton of the partner strand. capes.gov.br The binding is further stabilized by favorable stacking interactions between the intercalating ring and adjacent DNA bases, as well as intermolecular hydrogen bonds. capes.gov.br The simulations also show that the DNA helix undergoes some structural changes upon binding, including unwinding at the intercalation site and a widening of the minor groove. capes.gov.br

| MD Simulation Component | Description | Revealed Insights |

| Initial Model | An extended Esperamicin structure placed near the minor groove of a B-DNA duplex. wustl.edu | Provides a starting point for simulating the binding event. |

| Restraints | Experimental distance and torsion angle data from NMR are applied to guide the simulation. wustl.edu | Ensures the resulting structure is consistent with experimental observations. |

| Simulated Annealing | A protocol used in MD to overcome local energy minima and find a stable complex structure. wustl.edu | Helps in refining the final structure of the Esperamicin-DNA complex. |

| Final Structure | The refined 3D model of the drug-DNA complex. | Shows intercalation of the anthranilate moiety and minor groove binding of the saccharides, positioning the enediyne for DNA cleavage. wustl.educapes.gov.br |

Virtual Screening and Ligand Design for Analogue Development

Virtual screening (VS) and structure-based ligand design are computational techniques used to identify and optimize new molecules, such as analogues of this compound. psu.edu These methods leverage the known three-dimensional structure of a biological target to discover new compounds that are likely to bind to it, significantly accelerating the early stages of drug discovery. nih.gov

The process of structure-based virtual screening begins with a prepared 3D model of the target, in this case, the this compound-DNA complex. psu.edu A large digital library of chemical compounds is then computationally "docked" into the binding site of the target. psu.edu Docking programs use algorithms to sample numerous possible orientations (poses) of each compound within the binding site and use a scoring function to predict the strength of the binding for each pose. psu.edu This allows researchers to prioritize a smaller, more manageable number of promising compounds for actual synthesis and experimental testing. psu.edufrontiersin.org

For the development of this compound analogues, these methods can be used to explore modifications to different parts of the molecule. For example, virtual screening could be employed to identify new chemical scaffolds that can replace the trisaccharide unit while maintaining or improving DNA binding affinity and specificity. Ligand design tools can be used to rationally introduce modifications to the enediyne core to modulate its reactivity or to alter the intercalating moiety to target different DNA sequences. By combining virtual screening with other computational methods like MD simulations and QM calculations, researchers can build a comprehensive in silico pipeline to design and evaluate novel Esperamicin analogues with potentially enhanced therapeutic properties. frontiersin.org

| Computational Method | Role in Analogue Development | Objective |

| Target Preparation | Creating a high-quality 3D model of the Esperamicin-DNA binding site. psu.edu | To have an accurate receptor model for docking. |

| Virtual Screening (VS) | Docking large libraries of compounds into the target's binding site. psu.edufrontiersin.org | To identify novel chemical scaffolds or compounds with high predicted binding affinity. |

| Molecular Docking | Predicting the preferred orientation and binding energy of a ligand to its target. psu.edu | To rank compounds based on their potential to bind effectively. |

| Ligand Design | Rationally modifying the structure of a known binder (like this compound) to improve its properties. ethz.ch | To design new analogues with enhanced activity, selectivity, or other desirable characteristics. |

Future Directions in Esperamicin P Research

Chemoenzymatic and Synthetic Biology Approaches for Novel Esperamicin (B1233071) P Analogs

Future research endeavors are increasingly exploring chemoenzymatic and synthetic biology approaches to generate novel Esperamicin P analogs with potentially improved efficacy and reduced off-target effects. Understanding the intricate biosynthetic pathways of enediynes, including this compound, has laid the groundwork for metabolic engineering and enzymatic modification strategies psu.edunih.gov. By manipulating the genes responsible for enediyne biosynthesis, researchers aim to create libraries of analogs that can be screened for enhanced biological activities or altered structural features. Chemoenzymatic synthesis, which combines biological catalysts (enzymes) with chemical synthesis, offers a powerful route to introduce specific modifications that may be challenging through purely chemical means nih.govnih.govscispace.com. For instance, enzymes involved in the glycosylation or methylation steps of enediyne biosynthesis could be engineered or utilized to attach different sugar moieties or functional groups, thereby generating diverse analogs. This approach could lead to compounds with fine-tuned DNA-binding affinities, altered chemical stability, or modified pharmacokinetic profiles, expanding the therapeutic landscape beyond naturally occurring this compound nih.gov.

Deeper Elucidation of Biosynthetic Regulatory Mechanisms

A critical area for future investigation is the deeper elucidation of the regulatory mechanisms governing this compound biosynthesis. While gene clusters responsible for enediyne production have been identified and sequenced, the intricate control networks that dictate the expression of these genes and the optimization of product yield remain areas of active research psu.edunih.gov. Understanding how these pathways are regulated at the transcriptional, translational, and post-translational levels could enable the development of strategies for enhanced production in microbial hosts. This could involve identifying key regulatory proteins, transcription factors, or signaling molecules that influence the biosynthetic machinery. Such knowledge is crucial for engineering microbial strains that can produce this compound or its precursors more efficiently, thereby facilitating larger-scale production for research and potential therapeutic development. Furthermore, insights into regulatory mechanisms might also reveal novel enzymes or pathways that could be exploited for the generation of new analogs through synthetic biology psu.edunih.gov.

Development of Targeted Delivery Strategies based on this compound's Mechanism of Action (e.g., Conjugates)

Given this compound's extreme cytotoxicity, the development of targeted delivery strategies is paramount for its safe and effective therapeutic use. A significant focus of future research lies in creating drug conjugates, particularly antibody-drug conjugates (ADCs), that can deliver this compound or its potent analogs specifically to cancer cells oup.com. By conjugating this compound to antibodies that recognize specific tumor-associated antigens, the drug can be selectively delivered to diseased tissues, minimizing systemic exposure and toxicity to healthy cells. Research is ongoing to develop stable linker technologies that can release the active enediyne payload only within the target cell, ensuring maximal efficacy. Furthermore, exploring other targeted delivery systems, such as nanoparticles or prodrug strategies, could also enhance the therapeutic index of this compound. The precise mechanism of DNA damage by enediynes, involving the Bergman cyclization to form a highly reactive diradical, offers a unique target for designing delivery systems that activate the payload only upon reaching the intended site of action oup.compnas.org.

Exploration of Additional Molecular Targets and Biological Activities

While this compound is primarily known for its DNA-damaging capabilities, future research aims to explore potential additional molecular targets and broader biological activities. The complex structure and potent reactivity of enediynes suggest that they might interact with other cellular components or pathways beyond direct DNA cleavage. Investigating off-target effects or previously unrecognized interactions could reveal new therapeutic applications or a more nuanced understanding of their cellular impact. This could involve comprehensive screening of this compound and its derivatives against various cellular targets or in different disease models. Identifying novel biological activities could expand its utility beyond traditional cancer chemotherapy, potentially into areas such as antimicrobial therapy or as modulators of specific cellular signaling pathways. Such explorations will likely involve advanced proteomic, transcriptomic, and metabolomic analyses to uncover previously unknown interactions.

Q & A

Q. What is the molecular structure of Esperamicin P, and how does it influence its bioactivity?

Methodological Answer: To determine the structure-bioactivity relationship, researchers should:

- Use X-ray crystallography or NMR spectroscopy to resolve the compound’s 3D structure.

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to functional groups (e.g., carbohydrate moieties, enediyne core) .

- Validate bioactivity via in vitro cytotoxicity assays (e.g., IC50 measurements against cancer cell lines) and correlate results with structural features.

- Reference existing synthesis protocols for related compounds (e.g., Esperamicin A’s carbohydrate synthesis) to identify conserved structural motifs critical for DNA cleavage activity .

Q. What are the primary mechanisms of action of this compound against target cells?

Methodological Answer: To elucidate mechanisms:

- Conduct DNA damage assays (e.g., comet assays, γ-H2AX staining) to confirm DNA double-strand breaks caused by the enediyne core’s radical-generating activity.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity to DNA or protein targets.

- Compare results with structurally similar enediyne antibiotics (e.g., calicheamicin) to identify unique mechanistic features .

- Employ gene expression profiling to assess downstream effects (e.g., apoptosis pathways) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: For synthesis optimization:

- Apply design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration) and identify optimal conditions.

- Use high-performance liquid chromatography (HPLC) with photodiode array detection to monitor intermediate purity.

- Implement solid-phase peptide synthesis (SPPS) for carbohydrate moiety assembly to reduce side reactions .

- Address batch-to-batch variability by conducting peptide content analysis and salt removal protocols (e.g., TFA removal for cell assays) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: To address discrepancies:

- Evaluate pharmacokinetic/pharmacodynamic (PK/PD) profiles to assess bioavailability and tissue penetration limitations in vivo.

- Use genetically engineered mouse models (GEMMs) to mimic human tumor microenvironments more accurately.

- Perform metabolomic profiling to identify inactivation pathways (e.g., hepatic metabolism) that reduce efficacy .

- Apply statistical reconciliation frameworks (e.g., Bayesian hierarchical models) to integrate conflicting datasets and identify confounding variables .

Q. How should experimental designs be structured to assess this compound’s therapeutic potential while minimizing off-target effects?

Methodological Answer: Use the PICOT framework to define:

- P opulation: Specific cancer cell lines or patient-derived xenografts (PDXs) with defined genetic mutations.

- I ntervention: Dose-ranging studies of this compound ± combination therapies.

- C omparison: Standard-of-care agents (e.g., doxorubicin) or vehicle controls.

- O utcome: Tumor volume reduction, survival metrics, and toxicity markers (e.g., liver enzyme levels).

- T ime: Longitudinal monitoring (e.g., 4–8 weeks post-treatment) .

Include blinded randomization and replicate experiments to reduce bias .

Q. What analytical methods are recommended for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

- Perform accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling.

- Use mass spectrometry (MS) and circular dichroism (CD) to detect degradation products or conformational changes.

- Quantify active compound retention via UV-Vis spectroscopy at λmax 280 nm.

- Compare results with ICH Q1A(R2) guidelines to establish shelf-life recommendations .

Q. How can researchers address ethical considerations when testing this compound in preclinical models?

Methodological Answer:

- Follow 3R principles (Replacement, Reduction, Refinement) :

- Use in silico models (e.g., molecular docking) to prioritize candidates before animal testing.

- Optimize sample sizes via power analysis to minimize animal use .

- Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval.

- Report adverse events transparently in publications, adhering to ARRIVE guidelines .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Fit data to four-parameter logistic curves (e.g., Hill equation) to calculate EC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Apply false discovery rate (FDR) correction for high-throughput datasets (e.g., transcriptomics) .

Q. How should researchers document and share experimental protocols to ensure reproducibility?

Methodological Answer:

- Provide step-by-step SOPs in supplementary materials, including instrument settings (e.g., HPLC gradient profiles).

- Deposit raw data in public repositories (e.g., Zenodo, Figshare) with DOIs.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.